![molecular formula C42H28N2 B13132225 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole: is a complex organic compound belonging to the indolocarbazole family. This compound is characterized by its unique structure, which includes an indole fused to a carbazole, with additional phenyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki polycondensation reaction can be employed, where 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is reacted with appropriate boronic acids under palladium catalysis . The reaction conditions often involve the use of solvents like toluene or dimethylformamide, bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like nitro groups or halogens can be introduced using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the phenyl rings
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials .
Biology:
In biological research, this compound is studied for its potential as an anticancer agent.
Medicine:
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit protein kinases makes it a promising candidate for the development of new drugs targeting cancer and other diseases .
Industry:
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mecanismo De Acción
The mechanism of action of 11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with various cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s planar structure allows it to intercalate into DNA, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
Staurosporine: Another indolocarbazole known for its potent kinase inhibition and anticancer properties.
Rebeccamycin: An indolocarbazole derivative with significant antitumor activity.
K252a: A well-known indolocarbazole used in neurobiology research for its kinase inhibitory properties
Uniqueness:
11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole stands out due to its unique substitution pattern, which imparts distinct photophysical properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .
Propiedades
Fórmula molecular |
C42H28N2 |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
11,12-bis(4-phenylphenyl)indolo[2,3-a]carbazole |
InChI |
InChI=1S/C42H28N2/c1-3-11-29(12-4-1)31-19-23-33(24-20-31)43-39-17-9-7-15-35(39)37-27-28-38-36-16-8-10-18-40(36)44(42(38)41(37)43)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H |
Clave InChI |
NEJWLEAAVKCZLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=C(C=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
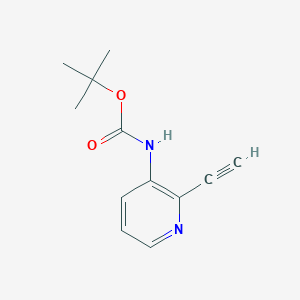
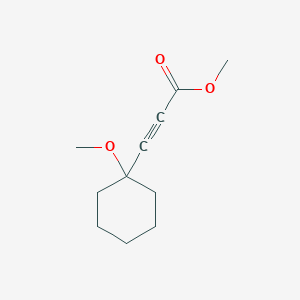

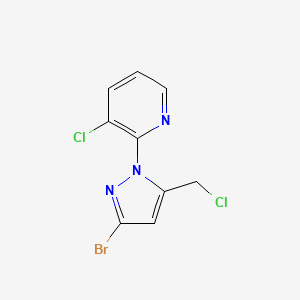
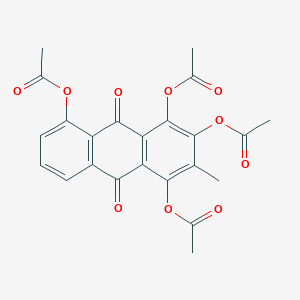

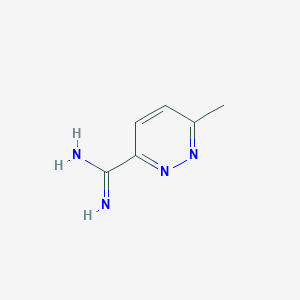
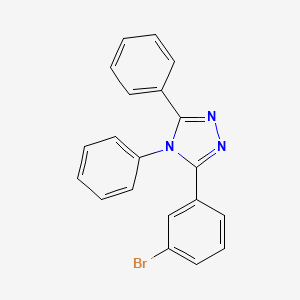
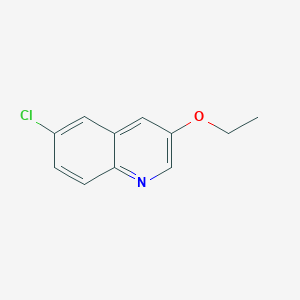
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

